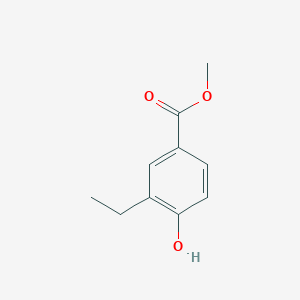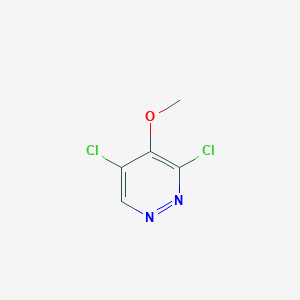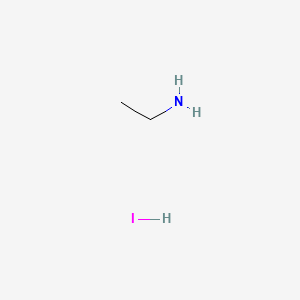
Ethylamine hydriodide
描述
Ethylamine hydriodide, also known as ethylammonium iodide, is an organic compound with the chemical formula C2H8IN. It is a derivative of ethylamine, where the ethylamine molecule is combined with hydriodic acid. This compound is commonly used as a precursor in the synthesis of perovskite materials for high-efficiency solar cells and light-emitting diodes (LEDs) .
生化分析
Biochemical Properties
Ethylamine hydriodide plays a significant role in biochemical reactions due to its nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for monoamine oxidase, an enzyme that catalyzes the oxidative deamination of amines. This interaction results in the formation of acetaldehyde and ammonia, which are further metabolized in the body. Additionally, this compound can interact with neurotransmitter receptors, influencing neurotransmission and signal transduction pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of G-protein coupled receptors, leading to changes in intracellular cyclic AMP levels and subsequent activation of protein kinase A. This can result in altered gene expression and metabolic activity within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic signaling. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission and improve cognitive function. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicological studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress, inflammation, and cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by monoamine oxidase to produce acetaldehyde and ammonia, which are further processed by aldehyde dehydrogenase and glutamine synthetase, respectively. Additionally, this compound can participate in transamination reactions, where it donates its amino group to keto acids, forming new amino acids. These metabolic pathways are essential for maintaining cellular homeostasis and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as the organic cation transporter, and distributed to different cellular compartments. Once inside the cell, this compound can interact with binding proteins, which facilitate its transport to specific locations within the cell. This distribution is crucial for its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its appropriate destination. For example, this compound can be targeted to the mitochondria, where it participates in metabolic reactions and energy production .
准备方法
Synthetic Routes and Reaction Conditions: Ethylamine hydriodide can be synthesized through the reaction of ethylamine with hydriodic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ \text{CH}_3\text{CH}_2\text{NH}_2 + \text{HI} \rightarrow \text{CH}_3\text{CH}_2\text{NH}_3\text{I} ]
Industrial Production Methods: In industrial settings, this compound is produced by combining ethylamine with hydriodic acid in a controlled environment. The reaction is monitored to maintain the appropriate temperature and pressure conditions to optimize yield and purity .
化学反应分析
Types of Reactions: Ethylamine hydriodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Reductive Amination: this compound can be used in reductive amination processes to form secondary and tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve a polar solvent.
Reductive Amination: Reagents such as aldehydes or ketones and reducing agents like hydrogen or sodium borohydride are used.
Major Products:
Substitution Reactions: The major products are often secondary or tertiary amines.
Reductive Amination: The products include various substituted amines depending on the starting materials used.
科学研究应用
Ethylamine hydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of perovskite materials for solar cells and LEDs.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceuticals and other therapeutic agents.
作用机制
The mechanism of action of ethylamine hydriodide involves its role as a nucleophilic base. In chemical reactions, the ethylamine component acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is typical for amines and is facilitated by the lone pair of electrons on the nitrogen atom .
相似化合物的比较
Methylamine: A smaller amine with similar nucleophilic properties.
Ethylenediamine: Contains two amine groups and is used in similar applications.
Propylamine: A larger amine with similar chemical behavior.
Uniqueness: Ethylamine hydriodide is unique due to its specific combination with hydriodic acid, which imparts distinct properties useful in the synthesis of perovskite materials. Its role in the production of high-efficiency solar cells and LEDs sets it apart from other amines .
属性
IUPAC Name |
ethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HI/c1-2-3;/h2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYICZOIWSBQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-58-1 | |
| Record name | Ethylamine hydriodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLAMINE HYDRIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TZR47N82X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a naphthalene ring into an ethylamine hydriodide-based passivator influence its interaction with perovskite materials?
A: Introducing a naphthalene ring into an this compound-based passivator, such as in 2-(naphthalen-2-yl)this compound (NEAI), significantly enhances its interaction with perovskite materials. [] The naphthalene ring contributes through strong π-π conjugation, facilitating efficient charge carrier extraction. Additionally, the bulky naphthalene moiety promotes tight attachment to the perovskite surface, effectively passivating surface defects. This passivation occurs through the selective occupation of FA and I vacancies in the perovskite structure by NEA+ and I- ions from NEAI, respectively. [] This interaction ultimately improves the performance and stability of perovskite solar cells.
Q2: Can external electric fields influence the properties of 2D perovskites containing organic cations like ethylamine?
A: Yes, research indicates that external electric fields can significantly impact the properties of 2D perovskites containing organic cations like ethylamine. [] A study on FPEA2PbI4 (FPEAI = 2‐(4‐Fluorophenyl)ethylamine Hydroiodide) revealed that applying an external electric field at low temperatures (78 K) led to a "charge-soaking effect." [] This effect manifested as a substantial enhancement in photoluminescence (PL) intensity, even after removing the electric field. The study suggests that the electric field passivates defects within the 2D perovskite structure, particularly those associated with defect-bound excitons, leading to improved optoelectronic properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


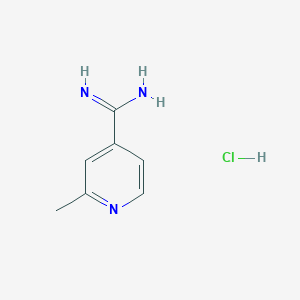
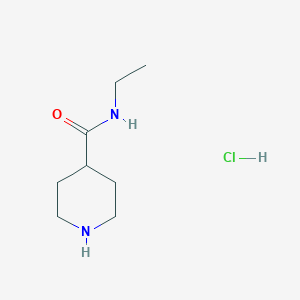
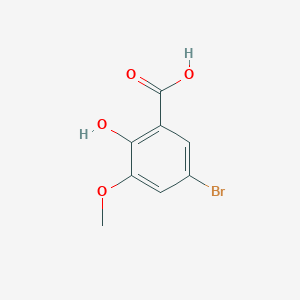
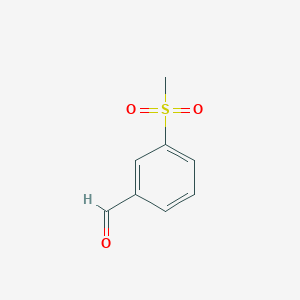
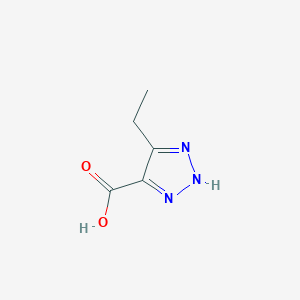



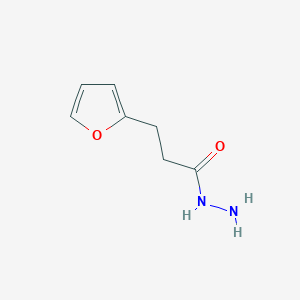
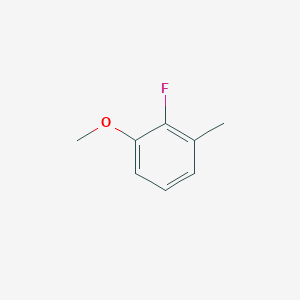
![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)

